molecular formula C6H7BrN2 B1265515 (4-Bromophenyl)hydrazine CAS No. 589-21-9

(4-Bromophenyl)hydrazine

Cat. No. B1265515
CAS RN: 589-21-9
M. Wt: 187.04 g/mol
InChI Key: NRESDXFFSNBDGP-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of (4-Bromophenyl)hydrazine derivatives involves multiple steps, including condensation reactions and characterizations through spectroscopy (FT-IR, 1H NMR, and 13C NMR) and single-crystal X-ray diffraction. These methods ensure the precise elucidation of the compound’s structure and the orientation of its benzene rings, which are crucial for its reactivity and interaction with other molecules (Ujan et al., 2019).

Molecular Structure Analysis

The molecular structure of (4-Bromophenyl)hydrazine and its derivatives shows a complex arrangement of benzene rings and functional groups. X-ray diffraction analysis provides insights into the orientation of these rings and the intermolecular hydrogen bonding that influences the compound's stability and reactivity. The Hirshfeld surface analysis further supports understanding the compound's molecular interactions, emphasizing the significance of hydrogen, carbon, and bromine interactions in crystal packing (Ujan et al., 2019).

Chemical Reactions and Properties

(4-Bromophenyl)hydrazine undergoes various chemical reactions, including nucleophilic substitution and intramolecular cyclization, leading to the formation of complex cyclic compounds. These reactions are facilitated by the compound's reactive nature and are influenced by its structural characteristics, such as the orientation of benzene rings and the presence of bromine and other substituents. The products of these reactions have been studied using computer modeling to gain further insights into their structures (Vaickelionienė et al., 2004).

Physical Properties Analysis

The physical properties of (4-Bromophenyl)hydrazine derivatives, including their solubility, melting points, and crystal structures, have been extensively analyzed. Techniques such as single-crystal X-ray diffraction and spectroscopic methods are employed to characterize these properties accurately, which are essential for understanding the compound's behavior in various environments and its potential applications in material science and chemistry.

Chemical Properties Analysis

The chemical properties of (4-Bromophenyl)hydrazine, such as its reactivity with DNA and other molecules, have been explored through theoretical and experimental studies. The compound's ability to intercalate with DNA, investigated through DFT analysis and experimental techniques like UV-visible spectroscopy and cyclic voltammetry, demonstrates its potential in biochemical applications. These properties are influenced by the compound's molecular structure, particularly the planarity of phenyl rings and their ability to interact with biological molecules (Ujan et al., 2019).

Scientific Research Applications

Fluorescent Probes for Hydrazine Detection

(4-Bromophenyl)hydrazine has been utilized in the development of fluorescent probes for detecting hydrazine in various samples, including biological and water samples. A study by Zhu et al. (2019) describes the creation of a ratiometric fluorescent probe with a large Stokes shift, which is effective for measuring hydrazine levels in environmental water systems and for fluorescence imaging in HeLa cells and zebrafish (Zhu et al., 2019).

Antimicrobial Activities

Compounds containing (4-Bromophenyl)hydrazine have been synthesized and found to exhibit antimicrobial activities. Bharti et al. (2010) synthesized a series of compounds that showed moderate to excellent antifungal activity, highlighting the potential of (4-Bromophenyl)hydrazine derivatives in developing new antimicrobial agents (Bharti et al., 2010).

Corrosion Inhibition

(4-Bromophenyl)hydrazine derivatives have been investigated for their potential as corrosion inhibitors. Yadav et al. (2015) studied the corrosion inhibition performance of synthesized hydrazine compounds on steel in acidic solutions, demonstrating their effectiveness in protecting metal surfaces (Yadav et al., 2015).

DNA Binding Studies

A study by Ujan et al. (2019) on 1-((E)-3-(4-bromophenyl)-1-phenylallylidene)-2-(m-tolyl)hydrazine revealed its potential for DNA binding. This study included crystal structure analysis, Hirshfeld surface analysis, and theoretical investigations, indicating the compound's ability to interact with DNA (Ujan et al., 2019).

Anticonvulsant Activity

The anticonvulsant activity of (4-Bromophenyl)hydrazine derivatives has been explored in the context of sodium channel blocking. Unverferth et al. (1998) synthesized a series of compounds that exhibited significant anticonvulsant activity, suggesting potential applications in the treatment of epilepsy (Unverferth et al., 1998).

Anti-Cancer Activity

(4-Bromophenyl)hydrazine derivatives have shown promise in anti-cancer research. Prasetiawati et al. (2022) synthesized a compound that demonstrated significant anti-cancer activity against breast cancer cell lines, highlighting the therapeutic potential of these compounds (Prasetiawati et al., 2022).

Safety And Hazards

Exposure to 4-Bromophenylhydrazine may cause severe skin burns and eye damage . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to wear protective gloves/clothing/eye protection/face protection .

properties

IUPAC Name

(4-bromophenyl)hydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7BrN2/c7-5-1-3-6(9-8)4-2-5/h1-4,9H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRESDXFFSNBDGP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NN)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80207631
Record name p-Bromophenylhydrazine
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Molecular Weight

187.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Bromophenyl)hydrazine

CAS RN

589-21-9
Record name (4-Bromophenyl)hydrazine
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Record name p-Bromophenylhydrazine
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Record name (4-Bromophenyl)hydrazine
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Record name p-Bromophenylhydrazine
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Record name 4-bromophenylhydrazine
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Record name 4-BROMOPHENYLHYDRAZINE
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Synthesis routes and methods

Procedure details

To a 1 L flask were added finely powdered p-bromoaniline (69 g, 0.4 mol), water (200 mL) and conc. HCl (100 mL, 1.2 mol). The mixture was cooled in an ice bath to less than 5° C. A solution of sodium nitrite (30 g, 0.43 mol) in water (90 mL) was added dropwise to the aniline suspension over approx. 1 h, while maintaining the temperature at less than 5° C. The mixture was stirred for a further 30 min and then was gravity filtered through a No. 1 paper into a chilled flask. The solution was added in small portions to a solution of 92% ammonium sulfite (118 g, 0.8 mol) in water (250 mL), which had been chilled to 0° C., at a rate such that the temperature remained at less than 5° C. (approx. 1 h). During the addition a yellow solid formed in the mixture. After the addition was completed, stirring was continued for 1 h at 0° C. and the mixture was then allowed to warm to rt. The solid was filtered off and the filtrate was treated with conc. HCl (120 mL). The solution was heated to reflux during which time a solid formed and then mostly dissolved. The hot solution was filtered and then allowed to cool to rt before chilling in a refrigerator overnight. The crystals were filtered off and were washed with 1 M HCl (60 mL). The solid was added to a mixture of DCM (1 L) and 1N sodium hydroxide (600 mL) and the suspension was shaken until the solid dissolved. The layers were separated and the aqueous phase was washed again with DCM (2×400 mL). The combined organic solutions were dried (MgSO4), filtered and the solvent was evaporated in vacuo to afford p-bromophenylhydrazine (50.3 g, 67%).
Quantity
69 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
30 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
90 mL
Type
solvent
Reaction Step Two
Quantity
118 g
Type
reactant
Reaction Step Three
Name
Quantity
250 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
181
Citations
M Rajarajana, R Senbagam, R Vijayakumar… - World Scientific …, 2015 - infona.pl
A series of nine number of (E)-1-benzylidene-2-(4-bromophenyl)hydrazine compounds have been synthesized by the condensation reaction of 4-bromo phenylhydrazine with varies m- …
Number of citations: 16 www.infona.pl
M Rajarajan, R Senbagam, R Vijayakumar… - World Scientific …, 2015 - bibliotekanauki.pl
A series of nine number of (E)-1-benzylidene-2-(4-bromophenyl)hydrazine compounds have been synthesized by the condensation reaction of 4-bromo phenylhydrazine with varies m- …
Number of citations: 1 bibliotekanauki.pl
D Rekha, K Suvardhan, KS Kumar, P Subrahmanyam… - 2007 - Elsevier
… The methods were based on interactions of 4-bromophenyl hydrazine (4-BPH) with N-(1-… derivative or on the oxidation of 4-bromophenyl hydrazine by vanadium in basic medium and …
Number of citations: 5 www.sciencedirect.com
G Toth, F Ötvös, S Hosztafi - Helvetica chimica acta, 1993 - Wiley Online Library
The synthesis of [1,5′‐ 3 H 2 ]naltrindole (9) with labels at both the morphine skeleton and the indole moiety was carried out by catalytic tritiodehalogenation of 1,5′‐…
Number of citations: 15 onlinelibrary.wiley.com
D Rekha, K Suvardhan, SK Kumar… - Journal of the Serbian …, 2007 - doiserbia.nb.rs
… Equimolar solutions of 3-methoxy-4-hydroxu benzaldehyde and 4-bromophenyl hydrazine in aqueous medium were refluxed for 2–3 h, after which contents were cooled to room …
Number of citations: 44 doiserbia.nb.rs
H Maehr, J Smallheer - Journal of the American Chemical Society, 1985 - ACS Publications
Two of the recently discovered metabolites of Rivularia firma Womersley,(+)-3', 5, 5'-tribromo-7'-methoxy-3, 4'-bi-l//-indole (rivularin D,) and (+)-2, 3', 5, 5,-tetrabromo-7'-methoxy-3, 4,-bi-l//…
Number of citations: 22 pubs.acs.org
ES Tantawy, AM Amer, EK Mohamed… - Journal of Molecular …, 2020 - Elsevier
… Boiling of equimolar quantities of hydrazine derivative of phenylhydrazine, 4-bromophenyl hydrazine, 2,4,6-trichlorophenyl hydrazine, and ethyl hydrazine carboxylate with (2a,b) in …
Number of citations: 50 www.sciencedirect.com
F Cuenú, A Restrepo-Acevedo, M Isabel-Murillo… - Journal of Molecular …, 2019 - Elsevier
In this paper, theoretical and experimental studies of two new Schiff bases were performed. The (E)-2-{[(5-(tert-butyl)-1H-pyrazol-3-yl)imino]methyl}phenol (3) and (E)-2-{[(1-(4-…
Number of citations: 10 www.sciencedirect.com
SY Lin, TK Yeh, CC Kuo, JS Song… - Journal of Medicinal …, 2016 - ACS Publications
… To a solution of 23 (0.100 g, 0.250 mmol) in 7 mL of dichloromethane and 0.5 mL of DMF was added 4-bromophenyl hydrazine (0.160 g, 0.85 mmol), and the mixture was stirred at room …
Number of citations: 76 pubs.acs.org
F Turkan, A Cetin, P Taslimi, İ Gulçin - Archiv der pharmazie, 2018 - Wiley Online Library
A series of substituteed pyrazol‐4‐yl‐diazene derivatives were found to be effective inhibitors against α‐glycosidase, cytosolic carbonic anhydrase I and II isoforms (hCA I and II), …
Number of citations: 66 onlinelibrary.wiley.com

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